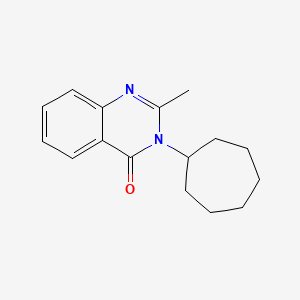![molecular formula C17H16N6S B5506847 N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, including ring closure reactions, nitration, chlorination, amination, and hydrogenation processes. For example, Suzuki et al. (1992) described the synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives through a series of consecutive reactions starting from 5-substituted 1,3,4-thiadiazol-2-amines (Suzuki et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds often features intricate arrangements of nitrogen, sulfur, and carbon atoms, contributing to their unique chemical properties and biological activities. The structural confirmation of these compounds can be achieved through methods such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was determined, shedding light on its potential interactions and reactivity patterns (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Compounds within this chemical class can undergo various chemical reactions, including cyclization, alkylation, and amidation, which are crucial for modifying their chemical properties and enhancing their biological activities. For example, reactions involving ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one demonstrate the reactivity of the thiadiazolo[3,2-a]pyrimidine core in synthesizing derivatives with potentially different properties (Kukaniev et al., 1998).
Aplicaciones Científicas De Investigación
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines, including compounds related to N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been found to have significant antitrypanosomal activity. These compounds are analogs of purine and act as antimetabolites in purine biochemical reactions, making them of pharmaceutical interest for potential treatments against trypanosomiasis (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anticancer and Antimicrobial Properties
Enaminones derived from N-arylpyrazole, which are structurally related to the mentioned compound, have shown promise in synthesizing derivatives with significant antitumor and antimicrobial activities. These derivatives have been shown to inhibit the growth of specific cancer cell lines and possess antimicrobial properties (Riyadh, 2011).
Insecticidal Activity
Innovative heterocycles incorporating a thiadiazole moiety, like the mentioned compound, have been synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research demonstrates potential agricultural applications of these compounds (Fadda et al., 2017).
Phosphodiesterase Inhibition
Compounds structurally similar to N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been found to be specific inhibitors of cyclic GMP phosphodiesterase. This suggests potential for developing new therapeutics targeting cardiovascular diseases (Dumaitre & Dodic, 1996).
Anti-Inflammatory Properties
Certain pyrazolo[1,5-a]pyrimidines have shown anti-inflammatory properties without ulcerogenic activity. This indicates a potential for the development of safer nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-12-21-22-17(24-12)8-9-18-16-11-14(13-5-3-2-4-6-13)20-15-7-10-19-23(15)16/h2-7,10-11,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOMYLGTNSELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)
![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)
![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)